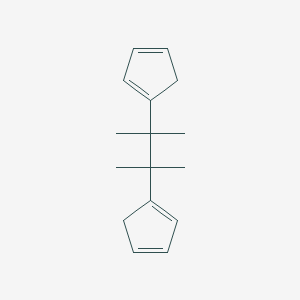
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C₁₄H₂₂. This compound is a derivative of cyclopentadiene, featuring two cyclopentadiene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge. It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- typically involves the reaction of cyclopentadiene with a suitable alkylating agent. One common method includes the use of 1,2-dibromo-1,1,2,2-tetramethylethane as the alkylating agent. The reaction is carried out in the presence of a strong base, such as sodium hydride, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic cracking of dicyclopentadiene, followed by alkylation with 1,2-dibromo-1,1,2,2-tetramethylethane. The process involves high temperatures and pressures to ensure complete conversion and high yield. The product is then purified through distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of high-performance polymers and resins, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- involves its ability to form stable complexes with transition metals. The compound acts as a ligand, donating electron density to the metal center, which can then participate in various catalytic cycles. The molecular targets include metal ions such as iron, nickel, and palladium, and the pathways involved include coordination and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A simpler analog with the formula C₅H₆.
Dicyclopentadiene: A dimer of cyclopentadiene with the formula C₁₀H₁₂.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A tetramethyl derivative of cyclopentadiene.
Uniqueness
Cyclopentadiene, (1,1,2,2-tetramethyl-1,2-ethanediyl)bis- is unique due to its bridged structure, which imparts distinct electronic and steric properties. This makes it a valuable ligand in organometallic chemistry, offering enhanced stability and reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
60839-59-0 |
|---|---|
Molekularformel |
C16H22 |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
1-(3-cyclopenta-1,3-dien-1-yl-2,3-dimethylbutan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C16H22/c1-15(2,13-9-5-6-10-13)16(3,4)14-11-7-8-12-14/h5-9,11H,10,12H2,1-4H3 |
InChI-Schlüssel |
FCFJRDSRIJISCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC1)C(C)(C)C2=CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)



![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)



